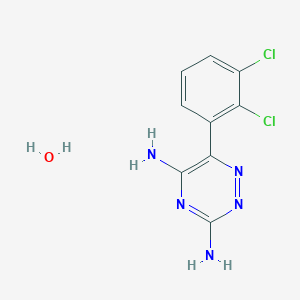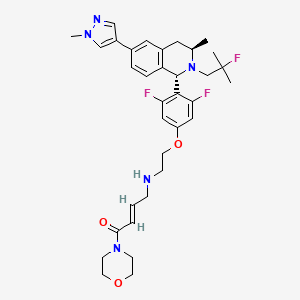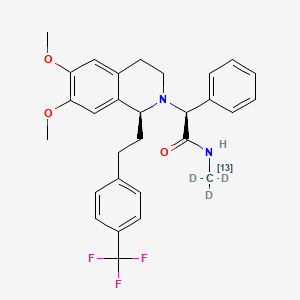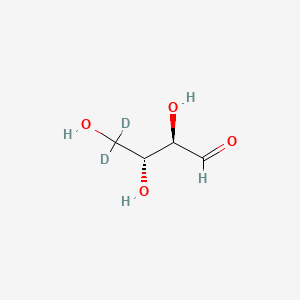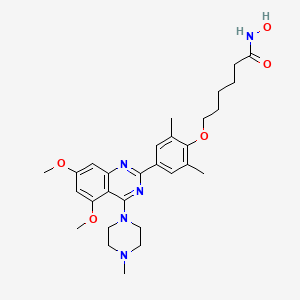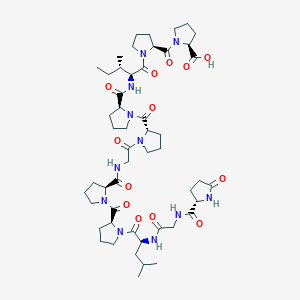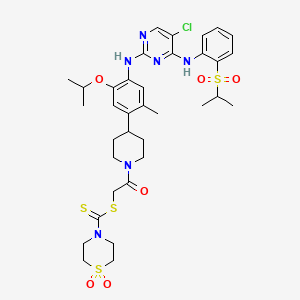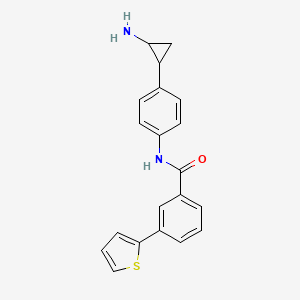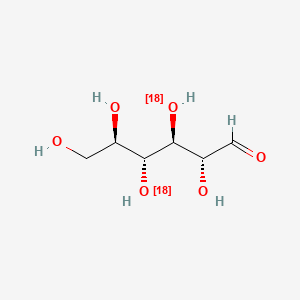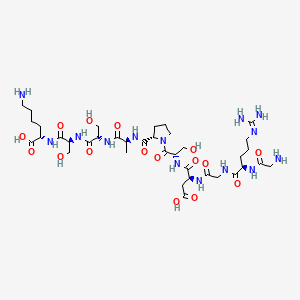
G-{d-Arg}-GDSPASSK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of G-{d-Arg}-GDSPASSK involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: Detachment of the synthesized peptide from the resin.
Purification: Use of techniques such as high-performance liquid chromatography (HPLC) to purify the peptide.
Chemical Reactions Analysis
G-{d-Arg}-GDSPASSK undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Often used to break disulfide bonds within the peptide.
Substitution: Involves replacing one amino acid with another to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
G-{d-Arg}-GDSPASSK has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in wound healing and tissue repair therapies.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
The mechanism by which G-{d-Arg}-GDSPASSK exerts its effects involves the inhibition of cell adhesion. This is achieved by binding to specific cell surface receptors, preventing cells from adhering to each other or to the extracellular matrix. This action promotes wound healing and tissue repair by allowing cells to migrate and proliferate more effectively .
Comparison with Similar Compounds
G-{d-Arg}-GDSPASSK is unique due to its specific amino acid sequence and its potent ability to inhibit cell adhesion. Similar compounds include other cell-adhesion peptides such as:
RGD peptides: Known for their role in cell adhesion and signaling.
YIGSR peptides: Involved in cell adhesion and migration.
IKVAV peptides: Promote cell adhesion and neurite outgrowth
These peptides share similar functions but differ in their amino acid sequences and specific biological activities.
Properties
Molecular Formula |
C37H64N14O16 |
|---|---|
Molecular Weight |
961.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H64N14O16/c1-18(29(59)48-22(15-52)33(63)49-23(16-53)32(62)47-20(36(66)67)6-2-3-9-38)44-34(64)25-8-5-11-51(25)35(65)24(17-54)50-31(61)21(12-28(57)58)46-27(56)14-43-30(60)19(45-26(55)13-39)7-4-10-42-37(40)41/h18-25,52-54H,2-17,38-39H2,1H3,(H,43,60)(H,44,64)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,63)(H,50,61)(H,57,58)(H,66,67)(H4,40,41,42)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
IJEHFOAEUJHYNY-KFGZADJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


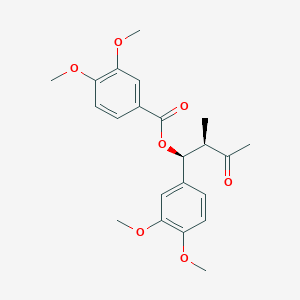
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

